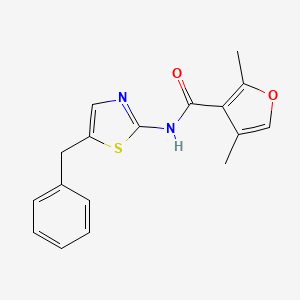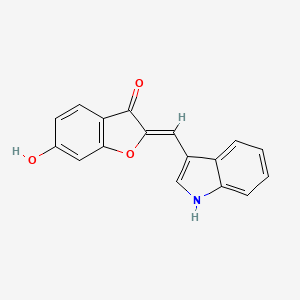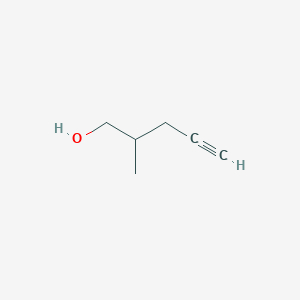
5-(3,5-二叔丁基-4-羟基苄基)噻唑烷二酮-2,4-二酮
描述
NL-1 是一种化合物,以其作为线粒体 NEET 抑制剂的作用而闻名。线粒体 NEET 是一种位于线粒体外膜的蛋白质,参与细胞生物能量学和氧化还原调节。 NL-1 在各种治疗应用中显示出潜力,特别是在治疗耐药性 B 细胞急性淋巴细胞白血病和脑缺血性卒中方面 .
科学研究应用
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
作用机制
NL-1 通过抑制线粒体 NEET 蛋白发挥作用,该蛋白参与线粒体生物能量学和氧化还原调节。通过与线粒体 NEET 结合,NL-1 调节蛋白质的活性,导致细胞代谢发生变化并诱导自噬。 这种机制与它的抗白血病和神经保护作用相关 .
准备方法
合成路线和反应条件
NL-1 可以通过一系列涉及噻唑烷二酮衍生物的化学反应合成。 合成通常涉及在受控条件下使 5-(3,5-二叔丁基-4-羟基苄基)-4-羟基噻唑-2(5H)-酮与合适的试剂反应 .
工业生产方法
NL-1 的工业生产涉及使用与实验室合成类似的化学路线进行大规模合成。 该过程包括通过将化合物溶解在二甲基亚砜 (DMSO) 中来制备母液,以达到所需的浓度 .
化学反应分析
反应类型
NL-1 经历各种化学反应,包括:
氧化: NL-1 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 该化合物也可以进行还原反应,特别是在还原剂存在的情况下。
取代: NL-1 可以参与取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 在适当条件下各种亲核试剂和亲电试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 NL-1 的还原形式 .
相似化合物的比较
NL-1 在其对线粒体 NEET 的特异性抑制方面是独一无二的。类似的化合物包括:
罗格列酮: 另一种噻唑烷二酮衍生物,也靶向线粒体 NEET,但具有不同的结合亲和力和作用。
属性
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYSPGKYXWGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-[(3R,4S)-4-(3-Fluoro-4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2861713.png)
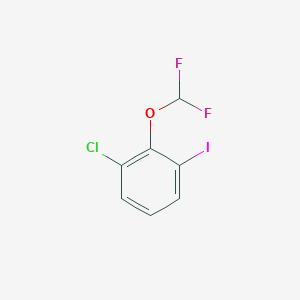
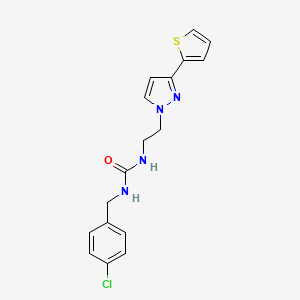
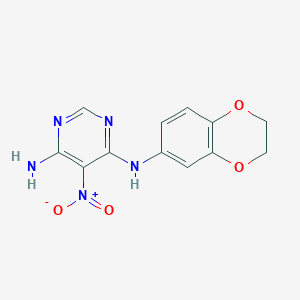
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2861721.png)
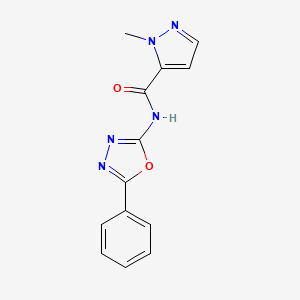
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)

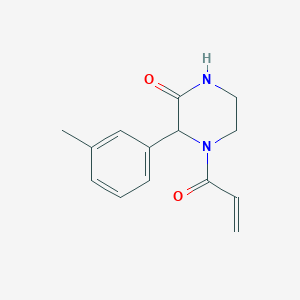

![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
